molecular formula C8H13NO2 B12830031 (1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid

(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid

Cat. No.: B12830031
M. Wt: 155.19 g/mol
InChI Key: KIYLOHWSTSEQQB-FSDSQADBSA-N
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Description

(1R,6S,8R)-3-Azabicyclo[420]octane-8-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable bicyclic precursor with reagents that introduce the carboxylic acid functionality. For example, the use of tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate followed by deprotection can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various conditions.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,6S,8R)-3-Azabicyclo[420]octane-8-carboxylic acid apart from similar compounds is its specific stereochemistry and functional groups

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)6-3-5-1-2-9-4-7(5)6/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m1/s1

InChI Key

KIYLOHWSTSEQQB-FSDSQADBSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@H]1C[C@H]2C(=O)O

Canonical SMILES

C1CNCC2C1CC2C(=O)O

Origin of Product

United States

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